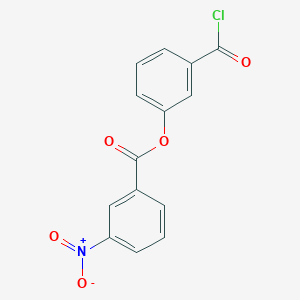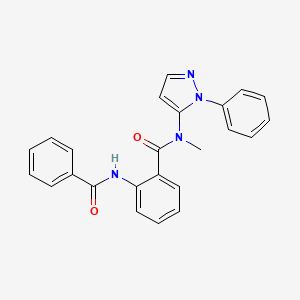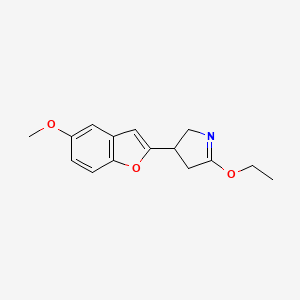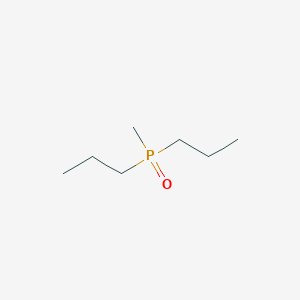
Phosphine oxide, methyldipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, methyldipropyl- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxygen atom and three alkyl groups. This compound is part of the broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphine oxide, methyldipropyl- can be synthesized through several methods. One common approach involves the oxidation of the corresponding phosphine precursor using oxidizing agents such as hydrogen peroxide or oxygen . The reaction typically proceeds under mild conditions, making it a convenient method for laboratory synthesis.
Another method involves the reaction of halogenophosphines with organometallic reagents like Grignard reagents
Industrial Production Methods
In an industrial setting, the production of phosphine oxide, methyldipropyl- often involves large-scale oxidation processes. The use of continuous flow reactors and efficient oxidizing agents ensures high yields and purity of the final product. Industrial methods also focus on minimizing by-products and optimizing reaction conditions to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine oxide, methyldipropyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction of phosphine oxides can be achieved using reducing agents such as phenylsilane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Phenylsilane, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and palladium catalysts.
Major Products Formed
The major products formed from these reactions include higher oxidation state phosphorus compounds, reduced phosphines, and substituted phosphine derivatives.
Applications De Recherche Scientifique
Phosphine oxide, methyldipropyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which phosphine oxide, methyldipropyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, coordinating with metal centers in catalytic processes . In biological systems, it may interact with proteins and other biomolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Phosphine oxide, methyldipropyl- can be compared with other similar compounds such as:
Phosphine sulfides: These compounds are similar in structure but contain a sulfur atom instead of oxygen.
Phosphine-borane complexes: These are stable precursors to phosphines and are used in various catalytic processes.
Other phosphine oxides: Compounds like triphenylphosphine oxide and dimethylphenylphosphine oxide have different alkyl or aryl groups attached to the phosphorus atom, leading to variations in their chemical properties and applications.
Phosphine oxide, methyldipropyl- stands out due to its specific alkyl group configuration, which imparts unique reactivity and stability characteristics.
Propriétés
Numéro CAS |
89980-10-9 |
|---|---|
Formule moléculaire |
C7H17OP |
Poids moléculaire |
148.18 g/mol |
Nom IUPAC |
1-[methyl(propyl)phosphoryl]propane |
InChI |
InChI=1S/C7H17OP/c1-4-6-9(3,8)7-5-2/h4-7H2,1-3H3 |
Clé InChI |
RLHYSKMZJMLDSY-UHFFFAOYSA-N |
SMILES canonique |
CCCP(=O)(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



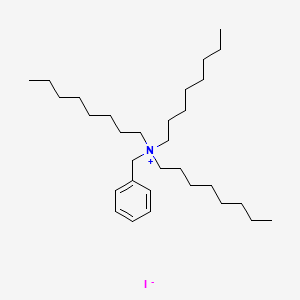
![3-(4-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14391423.png)
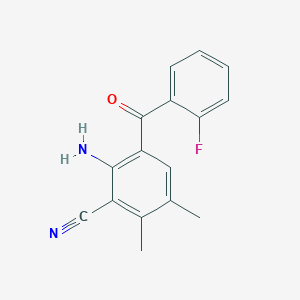
![1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one](/img/structure/B14391427.png)
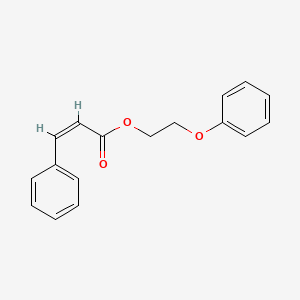
![[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene](/img/structure/B14391434.png)

![3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one](/img/structure/B14391453.png)

